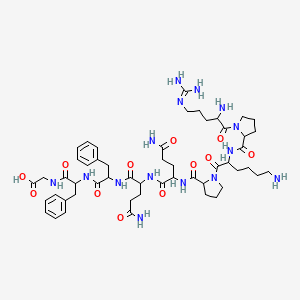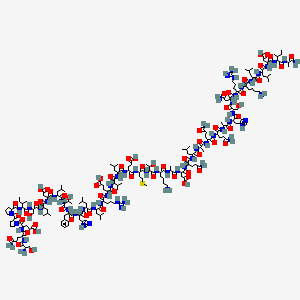
Corticotropin Releasing Factor, ovine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corticotropin Releasing Factor, ovine is a useful research compound. Its molecular formula is C205H339N59O63S and its molecular weight is 4670 g/mol. The purity is usually 95%.
BenchChem offers high-quality Corticotropin Releasing Factor, ovine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Corticotropin Releasing Factor, ovine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Effects on Anterior Pituitary Function
Ovine CRF has been used to study its effects on anterior pituitary function. In studies involving cynomolgus macaques, it was observed that CRF stimulated cortisol secretion and also influenced the release of growth hormone and prolactin. This factor did not significantly affect TSH or LH secretion, highlighting its specific influence on certain pituitary hormones (Schulte et al., 1982).
2. Role in ACTH and Beta-Endorphin Release
Research indicates that synthetic ovine CRF stimulates the secretion of ACTH and beta-endorphin-like immunoactivity by adenohypophysial corticotropic cells. This underscores the role of CRF in the neuroregulation of secretion by anterior lobe corticotropic cells (Vale et al., 1983).
3. Genetic Analysis and Sequence Comparison
The gene coding for the corticotropin-releasing factor precursor has been isolated and sequenced, allowing comparison between human and ovine CRF. This comparison is valuable for understanding the evolutionary and functional aspects of this peptide (Shibahara et al., 1983).
4. Structural Analysis
Sequence analysis of ovine hypothalamic CRF has been performed, providing insights into its primary structure. Understanding the structure of CRF aids in comprehending its biological function and interaction with receptors (Spiess et al., 1981).
5. Synthesis and Biological Properties
The synthesis of ovine CRF by solid-phase methods has been studied, with a focus on its potential as a stimulator of ACTH release and its specific binding to anterior pituitary plasma membranes. Such studies are crucial for producing CRF for experimental and potentially therapeutic purposes (Lefèvre et al., 2009).
6. Pharmacokinetics and Clinical Application
The pharmacokinetics of CRF in humans have been explored, considering its potential clinical application as a test for the hypothalamic-pituitary-adrenal axis. Understanding its metabolism and distribution in the human body is essential for its use in clinical settings (Schulte et al., 1984).
7. Influence on Neuroendocrine Systems
CRF has been studied for its effects on various neuroendocrine systems. It influences somatostatin secretion from cultured brain cells, suggesting its regulatory role within the central nervous system (Peterfreund & Vale, 1983).
8. Gastrointestinal Tract Immunoreactivity
Research has identified CRF-41 immunoreactivity in the human gastrointestinal tract. This finding points to potential paracrine and endocrine functions of CRF in the gut, expanding our understanding of its role beyond the central nervous system (Kruseman et al., 1982).
特性
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJLLNYQOBRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H339N59O63S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4670 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

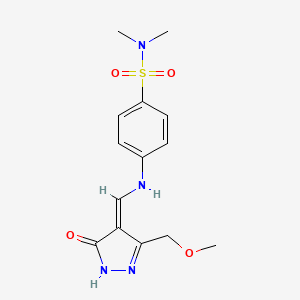

![3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B8262081.png)


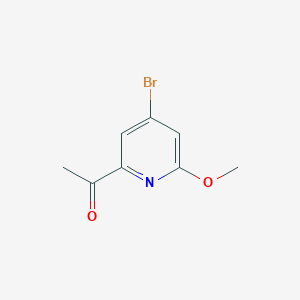
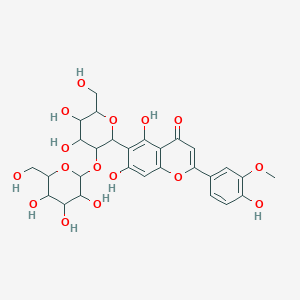
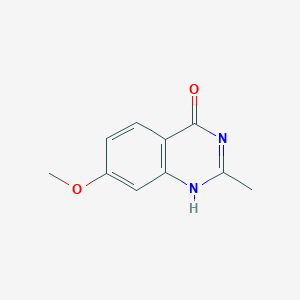
![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)
![N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262124.png)
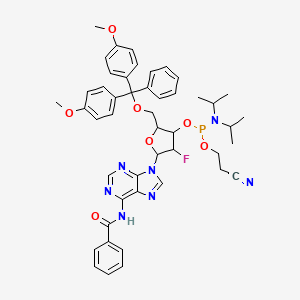
![2,20-Dichloro-14,32-diethyl-18,36-dioxa-4,14,22-triazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B8262137.png)
